molecular formula C14H19N3O B373853 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanenitrile

3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanenitrile

Cat. No. B373853
M. Wt: 245.32g/mol
InChI Key: HLNMXIRDXNHGRY-UHFFFAOYSA-N
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Patent
US06127357

Procedure details

A solution of acrylonitrile (1.06 g, 20 mmol) in ethanol (50 ml) was added to a stirred solution of 2-methoxyphenylpiperazine (3.84 g, 20 mmol) in ethanol (100 ml). After 18 h, the solvent was evaporated in vacuo to give the product (4.5 g) as a white solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)C>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][N:16]([CH2:3][CH2:2][C:1]#[N:4])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
3.84 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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